1-(4-Chloro-2-methylphenyl)-piperazine

Descripción

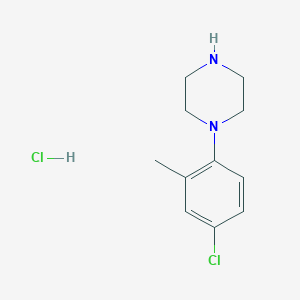

1-(4-Chloro-2-methylphenyl)-piperazine is a substituted piperazine derivative characterized by a phenyl ring with a chlorine atom at the para position and a methyl group at the ortho position (Figure 1). Its molecular formula is C12H17ClN2 (hydrochloride salt: C12H18Cl2N2), with a molecular weight of 261.19 g/mol . The compound is synthesized via alkylation or nucleophilic substitution reactions, often involving 4-chloro-2-methylbenzyl chloride and piperazine derivatives.

Propiedades

IUPAC Name |

1-(4-chloro-2-methylphenyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.ClH/c1-9-8-10(12)2-3-11(9)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPFNHBPBKFTTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-methylphenyl)-piperazine typically involves the reaction of 4-chloro-2-methylaniline with piperazine. The process can be carried out under various conditions, often involving the use of solvents such as ethanol or methanol. The reaction is usually facilitated by heating and may require the presence of a catalyst to improve yield and efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization or chromatography, is common in industrial production.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Chloro-2-methylphenyl)-piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazines.

Aplicaciones Científicas De Investigación

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Research has explored its potential as a ligand for various biological targets, including receptors and enzymes.

Medicine: This compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It is used in the production of pharmaceuticals and agrochemicals, serving as a building block for more complex compounds.

Mecanismo De Acción

The mechanism of action of 1-(4-Chloro-2-methylphenyl)-piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

The pharmacological and chemical properties of 1-(4-Chloro-2-methylphenyl)-piperazine are influenced by its substitution pattern. Below is a comparative analysis with structurally and functionally related arylpiperazine derivatives:

Table 1: Key Structural Analogues and Their Properties

Structure-Activity Relationship (SAR) Insights

Substituent Position :

- Chlorine : Para-substituted chlorine (e.g., 1-(4-chlorophenyl)-piperazine) enhances cytotoxicity in cancer cell lines compared to meta-substituted analogues (e.g., mCPP) .

- Methyl : Ortho-methyl substitution (as in the target compound) may improve metabolic stability by steric shielding of the piperazine ring .

- Bulkier Groups : Benzhydryl substituents (e.g., 1-(4-chlorobenzhydryl)-piperazine) increase hydrophobicity, enhancing tubulin binding and cytotoxicity .

Receptor Selectivity :

Cytotoxicity :

- 1-(4-Chlorobenzhydryl)-piperazine derivatives exhibit IC50 values of 2–15 µM across 12 cancer cell lines, outperforming simpler phenylpiperazines .

- Methyl substitution at the ortho position (as in the target compound) could mimic benzhydryl effects by occupying hydrophobic pockets in tubulin or kinase targets .

Pharmacokinetic and Metabolic Considerations

- Metabolism : Arylpiperazines undergo CYP3A4-mediated N-dealkylation to form 1-aryl-piperazines, which may retain bioactivity. The 4-Cl-2-Me substitution in the target compound could slow hepatic clearance compared to mCPP or TFMPP .

Q & A

Basic Research Questions

What are the key considerations for synthesizing 1-(4-Chloro-2-methylphenyl)-piperazine with high yield and purity?

Methodological Answer:

The synthesis involves reacting substituted benzyl halides (e.g., 4-chloro-2-methylbenzyl chloride) with piperazine under controlled conditions. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol or toluene may improve solubility .

- Catalysts : Base catalysts (e.g., K₂CO₃) facilitate nucleophilic substitution .

- Temperature : Reactions typically proceed at 60–80°C to balance reaction rate and side-product formation .

- Purification : Column chromatography or recrystallization ensures ≥95% purity .

How is the molecular structure of this compound confirmed post-synthesis?

Methodological Answer:

Analytical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR verifies substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, piperazine signals at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, if applicable .

What standard pharmacological assays evaluate the bioactivity of this compound?

Methodological Answer:

Common assays include:

- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using tritiated ligands .

- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., IC₅₀ values) .

Advanced Research Questions

How do structural modifications influence the biological activity of this compound?

Methodological Answer:

Structure-activity relationship (SAR) studies focus on:

-

Substituent Effects :

Substituent Position Activity Trend Example Para-chloro (C-4) Enhances receptor affinity Higher 5-HT₁A binding vs. unsubstituted analogs Ortho-methyl (C-2) Improves metabolic stability Reduced CYP450-mediated degradation -

Scaffold Hybridization : Incorporating sulfonyl or carbonyl groups (e.g., 4-sulfonylpiperazine derivatives) modulates selectivity .

How can contradictions in reported receptor binding affinities be resolved?

Methodological Answer:

Discrepancies may arise from:

- Purity Variability : Validate compound purity via HPLC (>98%) before assays .

- Assay Conditions : Standardize buffer pH (7.4), temperature (25°C), and membrane preparation protocols .

- Structural Confounders : Compare activity of positional isomers (e.g., 4-chloro vs. 5-chloro derivatives) to isolate substituent effects .

What strategies elucidate the mechanism of action against neurological targets?

Methodological Answer:

Mechanistic approaches include:

- Molecular Docking : Simulate interactions with receptor homology models (e.g., 5-HT₁A GPCR) using AutoDock Vina .

- Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) identify off-target effects .

- Metabolic Stability Studies : Incubate with liver microsomes to assess CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.